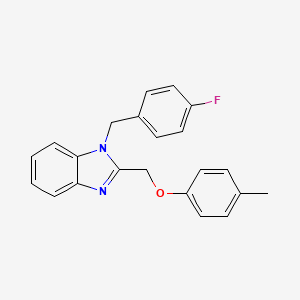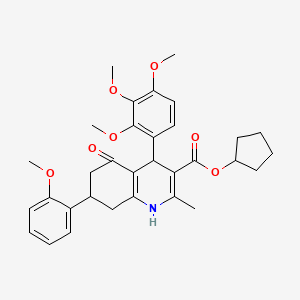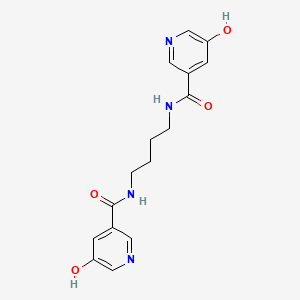
1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-p-tolyloxymethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4-methylphenol.
Formation of Intermediates: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable base to form the corresponding benzyl intermediate.
Coupling Reaction: The benzyl intermediate is then coupled with 4-methylphenol in the presence of a catalyst, such as palladium, to form the desired benzodiazole compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential antimicrobial and antiviral activities.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- 1-[(4-bromophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- 1-[(4-iodophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
Uniqueness
1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H19FN2O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C22H19FN2O/c1-16-6-12-19(13-7-16)26-15-22-24-20-4-2-3-5-21(20)25(22)14-17-8-10-18(23)11-9-17/h2-13H,14-15H2,1H3 |
Clave InChI |
SSILDUYKHNHEEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15027175.png)

![{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B15027182.png)

![N-(4-fluorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15027192.png)
![N-[4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]-N',N'-diethylethane-1,2-diamine](/img/structure/B15027203.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B15027217.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15027221.png)

![4-(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B15027239.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15027244.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B15027254.png)
![6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15027262.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027269.png)
